![molecular formula C16H16N2O2 B14808803 N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide is an organic compound that belongs to the class of imines and amides This compound is characterized by the presence of a hydroxyphenyl group and a methylbenzamide group, connected through an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-methylbenzamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxyphenyl group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-(4-hydroxyphenyl)ethenyl]hexadecanamide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide
Uniqueness
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a methylbenzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)16(20)18-17-12(2)13-7-9-14(19)10-8-13/h3-10,19H,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
GNAIIQHSHDDGGI-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14808725.png)
![3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
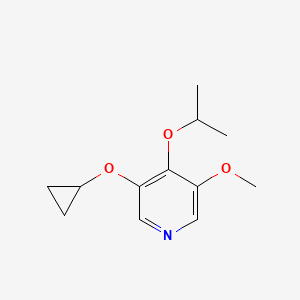
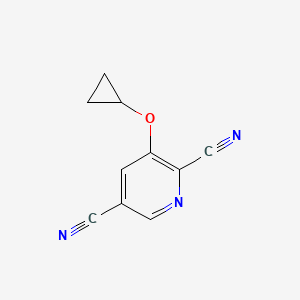
![(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B14808755.png)
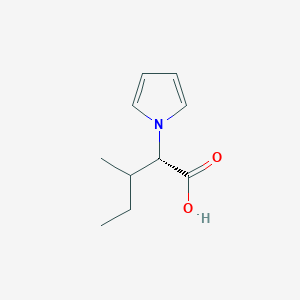

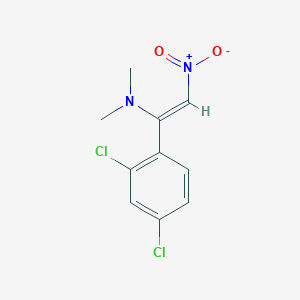


![N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)
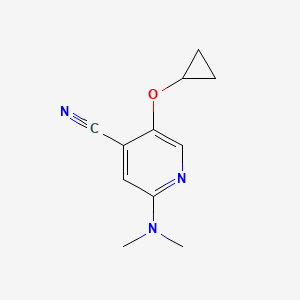
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
